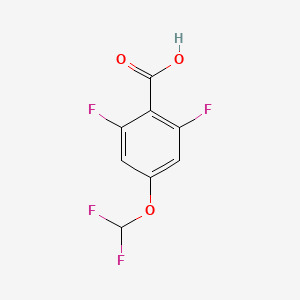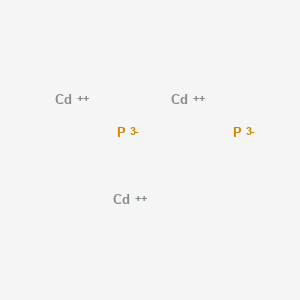
4-(Difluoromethoxy)-2,6-difluorobenzoic acid
説明
4-(Difluoromethoxy)-2,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C8H4F4O3 and its molecular weight is 224.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that similar compounds can interact with various targets, such as transforming growth factor-β1 (tgf-β1), which plays a significant role in fibrosis .
Mode of Action
It is suggested that similar compounds can inhibit the expression of proteins such as α-sma, vimentin, and collagen i, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-2,6-difluorobenzoic acid may interact with its targets to induce changes in protein expression.
Biochemical Pathways
Similar compounds have been shown to affect the tgf-β1/smad pathway, which plays a crucial role in the pathogenesis of pulmonary fibrosis .
Result of Action
Similar compounds have been shown to attenuate tgf-β1-induced epithelial-mesenchymal transition (emt) in a549 cells and bleomycin-induced pulmonary fibrosis in rats .
生化学分析
Biochemical Properties
4-(Difluoromethoxy)-2,6-difluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as those in the cytochrome P450 family . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving epithelial cells, the compound has been observed to inhibit the epithelial-mesenchymal transition (EMT) process, which is crucial in cancer metastasis . This inhibition is achieved by reducing the phosphorylation levels of Smad2/3 proteins, thereby preventing their translocation to the nucleus and subsequent gene expression changes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding often involves hydrogen bonds and van der Waals interactions . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins . For instance, it has been shown to reduce the expression of genes involved in fibrosis by inhibiting the TGF-β1/Smad signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, such as prolonged inhibition of EMT in epithelial cells . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, it may induce adverse effects, such as liver toxicity and oxidative stress . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and efficacy in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on local enzymes and metabolic processes .
生物活性
4-(Difluoromethoxy)-2,6-difluorobenzoic acid is a fluorinated benzoic acid derivative that has garnered attention in recent years for its potential biological activities. Research indicates that this compound exhibits notable effects in various biological contexts, particularly in antifibrotic activity and modulation of cellular signaling pathways.
- Chemical Formula : C9H6F4O3
- Molecular Weight : 224.14 g/mol
- CAS Number : 1214367-17-5
Antifibrotic Effects
Recent studies have highlighted the antifibrotic properties of this compound, particularly in the context of pulmonary fibrosis. The compound has been shown to inhibit epithelial-mesenchymal transition (EMT) induced by TGF-β1 in vitro and reduce fibrosis in vivo.
Key Findings :
- Inhibition of EMT : The compound significantly reduced the viability of A549 and H1299 cells treated with TGF-β1, indicating its potential to inhibit the EMT process .
- Reduction of Lung Fibrosis : In animal models, administration of the compound improved lung function metrics and reduced weight loss associated with bleomycin-induced pulmonary fibrosis .
Mechanistic Insights
The biological activity of this compound appears to be mediated through the inhibition of the Smad signaling pathway activated by TGF-β1. This inhibition leads to:
- Decreased expression of fibrotic markers such as α-SMA and hydroxyproline.
- Reduction in inflammatory cytokines and total inflammatory cell counts in bronchoalveolar lavage fluid (BALF) .
Study 1: In Vitro Analysis
A study evaluated the effects of varying concentrations (50, 100, 200 µM) of the compound on A549 cells over different time points. The results indicated a dose-dependent reduction in cell viability and significant inhibition of TGF-β1-induced EMT markers.
| Concentration (µM) | Cell Viability (%) | α-SMA Expression (Relative Units) |
|---|---|---|
| 0 | 100 | 1.0 |
| 50 | 85 | 0.8 |
| 100 | 70 | 0.5 |
| 200 | 50 | 0.2 |
Study 2: In Vivo Analysis
In a rat model of pulmonary fibrosis induced by bleomycin, treatment with the compound at doses of 30 mg/kg and 60 mg/kg resulted in significant improvements in lung function and histological assessments.
| Treatment Group | Weight Change (%) | Lung Function Improvement (%) |
|---|---|---|
| Control | -10 | - |
| Bleomycin | -20 | - |
| DGM (30 mg/kg) | -5 | +30 |
| DGM (60 mg/kg) | -3 | +50 |
Discussion
The findings suggest that this compound holds potential as a therapeutic agent for conditions characterized by excessive fibrosis, such as pulmonary fibrosis. Its ability to modulate key signaling pathways involved in fibrogenesis underscores its relevance in drug development.
特性
IUPAC Name |
4-(difluoromethoxy)-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-4-1-3(15-8(11)12)2-5(10)6(4)7(13)14/h1-2,8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFODXZGBHYHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















